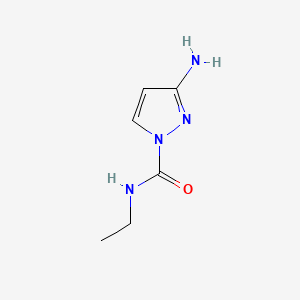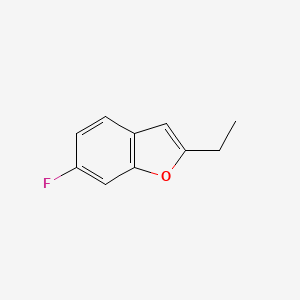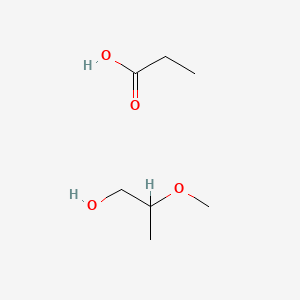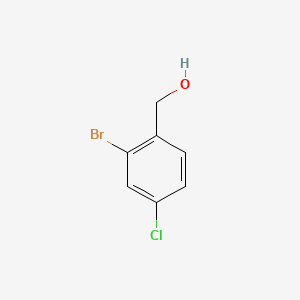
Fmoc-L-phenylalanine
Overview
Description
Fmoc-L-phenylalanine is a protected amino acid used to synthesize isotope-labeled peptides for MS-based protein quantitation . It is a class of short aromatic peptides featuring eminent supramolecular self-assembly, which is due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks .
Synthesis Analysis
Fmoc-L-phenylalanine can be synthesized using commercially available L-phenylalanine as the starting material . A study aimed to introduce a new dipeptide hydrogel scaffold, Fmoc-phenylalanine-valine (Fmoc-FV), for 3D culture of various cells . The peptide hydrogel scaffolds were prepared by the pH-titration method in various concentrations and temperatures .
Molecular Structure Analysis
The molecular formula of Fmoc-L-phenylalanine is C24H21NO4 . The structure of Fmoc-L-phenylalanine is principally interlocked by π–π stacking of the Fmoc groups and entangled nanofibrous morphologies .
Chemical Reactions Analysis
The self-assembly of Fmoc-L-phenylalanine is influenced by the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine . This has a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-L-phenylalanine are influenced by various factors such as the Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions .
Scientific Research Applications
- Applications :
- Biocompatible Scaffolds : Fmoc-FF hydrogels exhibit remarkable mechanical rigidity, making them promising scaffolds for tissue engineering .
- Cell Adhesion : These hydrogels support cell adhesion, such as Chinese Hamster Ovarian (CHO) cells .
- Tunable Properties : Researchers explore different formulation strategies to modulate stiffness, matrix porosity, and stability of Fmoc-FF hydrogels .
- Fmoc-F Hydrogel : Fmoc-F, another small molecule hydrogelator derived from Fmoc-L-phenylalanine, displays antibacterial activity. It reduces bacterial load both in vitro and in skin wound infections of mice .
- Design and Mechanism : Fmoc-phenylalanine nanofibrillar hydrogels can be fabricated in aqueous media through self-assembly. These supramolecular nanostructures have biofunctional properties .
- pH Modulation : Researchers have explored pH modulators to alter zeta potential, improve bactericidal action, reduce amyloidic characteristics, and introduce fluorescence and thermoreversibility .
Peptide Hydrogels and Tissue Engineering
Antibacterial Activity
Nanofibrillar Hydrogels
Mechanism of Action
Target of Action
Fmoc-L-phenylalanine, also known as Fmoc-Phe-OH, primarily targets bacterial cells, specifically Gram-positive bacteria . The compound’s antibacterial activity is due to its interaction with the bacterial cell membrane .
Mode of Action
Fmoc-L-phenylalanine interacts with its targets in a concentration-dependent manner . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, fmoc-l-phenylalanine triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills gram-positive bacteria .
Biochemical Pathways
The antibacterial activity of Fmoc-L-phenylalanine is predominantly due to its release from the hydrogel . It shows surfactant-like properties with critical micelle concentration nearly equivalent to its minimum bactericidal concentration . Some Fmoc-conjugated amino acids (Fmoc-AA) have also shown antibacterial effects that are linearly correlated with their surfactant properties .
Pharmacokinetics
The pharmacokinetic profile of Fmoc-L-phenylalanine reveals that it has an oral bioavailability of 65±18% . This study also revealed that Fmoc-L-phenylalanine has a suitable pharmacokinetic profile .
Result of Action
The result of Fmoc-L-phenylalanine’s action is the reduction of bacterial load both in vitro and in the skin wound infections of mice . The mechanistic investigation suggests that Fmoc-L-phenylalanine reduces the extracellular matrix (ECM) components such as proteins, carbohydrates, and eDNA in the biofilm and affects its stability via direct interactions with ECM components and/or indirectly through reducing bacterial cell population .
Action Environment
The action of Fmoc-L-phenylalanine is influenced by several environmental factors. Hydrogel formation depends on the participating molecules, solvent type, pH of solvent, temperature, and other variables . Phenylalanine is a hydrophobic amino acid and the addition of an Fmoc group further enhances the hydrophobicity of it, resulting in low water solubility .
Safety and Hazards
Future Directions
The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine . The antibacterial activity of Fmoc-L-phenylalanine is predominantly due to its release from the hydrogel . Therefore, future research could focus on improving the release mechanism to enhance its antibacterial activity.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951314 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-phenylalanine | |
CAS RN |
35661-40-6, 286460-71-7 | |
| Record name | FMOC-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)

![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)
